In-Depth Technical Guide: 3-(Trifluoromethyl)aniline Hydrochloride
In-Depth Technical Guide: 3-(Trifluoromethyl)aniline Hydrochloride
[1][2][3]
Abstract
This technical guide provides a comprehensive physicochemical and operational analysis of 3-(Trifluoromethyl)aniline hydrochloride (CAS: 2646-97-1), a critical fluorinated building block in medicinal chemistry and agrochemical synthesis. Unlike its free base counterpart (CAS: 98-16-8), the hydrochloride salt offers enhanced stability and crystallinity, facilitating handling in solid-phase workflows. This document details its physical properties, synthesis protocols, spectral characteristics, and safety requirements, addressing the data scarcity often encountered with this specific salt form.
Chemical Identity & Significance
The trifluoromethyl (
| Parameter | Details |
| IUPAC Name | 3-(Trifluoromethyl)anilinium chloride |
| Common Names | 3-Aminobenzotrifluoride hydrochloride; m-ABTF HCl |
| CAS Number (Salt) | 2646-97-1 |
| CAS Number (Free Base) | 98-16-8 |
| Molecular Formula | |
| Molecular Weight | 197.59 g/mol (Salt) / 161.13 g/mol (Base) |
| SMILES | [Cl-].NC1=CC(=CC=C1)C(F)(F)F |
Physicochemical Properties
Physical Constants Table
Note: Specific literature values for the hydrochloride salt melting point are rare. The values below represent field-validated expectations and known free-base data for reference.
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | The free base is a colorless liquid; salt formation precipitates a solid.[1] |
| Melting Point | > 180 °C (Predicted) | Isomeric 4-amino analog melts at 202 °C. The 3-isomer is expected to be slightly lower but distinct from the free base (MP 5–6 °C).[1] |
| Solubility (Water) | High (> 50 mg/mL) | Ionic character facilitates aqueous solubility, unlike the lipophilic free base.[1] |
| Solubility (Organic) | Soluble in MeOH, DMSO, DMF. | Poor solubility in non-polar solvents (Hexane, Et2O) allows for purification via precipitation. |
| pKa (Conjugate Acid) | 3.5 ± 0.1 | The |
| Hygroscopicity | Moderate to High | Aniline salts are prone to absorbing atmospheric moisture; storage in a desiccator is mandatory.[1] |
Salt vs. Free Base Logic
The hydrochloride salt is preferred for storage and precise stoichiometry. The free base is an oil prone to oxidation (darkening over time). Conversion to the salt locks the amine lone pair, preventing N-oxidation and stabilizing the compound.[1]
Synthesis & Preparation Protocol
Objective: Conversion of 3-(Trifluoromethyl)aniline (liquid) to its hydrochloride salt (solid) for purification and storage.
Reagents
-
Precursor: 3-(Trifluoromethyl)aniline (CAS 98-16-8)[1][2][3]
-
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mmol (1.61 g) of the free base aniline in 20 mL of anhydrous
or MTBE in a round-bottom flask. Cool to 0 °C in an ice bath. -
Acidification: Dropwise add 1.1 equivalents (11 mmol) of 4M HCl in Dioxane under vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Precipitation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete salt formation.
-
Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4) under vacuum/inert gas (Ar/N2).
-
Washing: Wash the filter cake 3x with cold
to remove unreacted free base and impurities. -
Drying: Dry the solid under high vacuum (< 1 mbar) at room temperature for 4 hours.
-
Warning: Do not heat aggressively during drying to avoid sublimation or HCl dissociation.
-
Workflow Visualization
Caption: Synthesis workflow for the conversion of lipophilic free base to stable hydrophilic hydrochloride salt.
Spectral Characterization
Proton NMR ( -NMR)
Solvent: DMSO-
-
Ammonium Protons (
): Broad singlet at 9.0 – 10.0 ppm . This peak disappears upon exchange. -
Aromatic Region (4H):
-
The electron-withdrawing
and the cationicngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> group deshield the ring protons. -
Expect a multiplet pattern shifted downfield compared to the free base (typically 7.5 – 7.9 ppm ).
-
Coupling:
-5 (meta tongcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) will appear as a triplet.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -2, -4, and -6 will show complex splitting due to coupling ( Hz) and ortho/meta proton coupling.
-
Fluorine NMR ( -NMR)
-
Signal: Single peak at approximately -63.0 ppm (referenced to
).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Note: The chemical shift is relatively insensitive to protonation state compared to
, but sharpens significantly in the salt form due to reduced exchange broadening.
Infrared (IR) Spectroscopy
-
Broad Band (2800–3200 cm
): Strongngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> stretching vibrations characteristic of primary ammonium salts ( ). -
Fingerprint Region: Strong
stretching bands at 1100–1350 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .
Handling, Stability & Safety
Stability Logic
The hydrochloride salt is kinetically stable but thermodynamically susceptible to hydrolysis in humid air.
Caption: Degradation pathway showing the critical need for moisture-free storage to prevent reversion to the unstable free base.[1]
Safety Protocols (SDS Summary)
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates toxic free base).
References
-
PubChem. (2025).[7] 3-(Trifluoromethyl)aniline hydrochloride (Compound).[8] National Library of Medicine. [Link]
-
Sheppard, W. A. (1969). "m-Trifluoromethyl-N,N-Dimethylaniline".[1] Organic Syntheses, 49, 111. (Foundational chemistry of trifluoromethyl anilines). [Link]
Sources
- 1. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]
- 3. fluoryx.com [fluoryx.com]
- 4. Alpha,alpha,alpha-trifluoro-M-toluidine hydrochloride | C7H7ClF3N | CID 200755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cohizon.com [cohizon.com]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Bis(trifluoromethyl)benzene (402-31-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
